molecular formula C20H22N2O2 B5878591 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

Cat. No. B5878591
M. Wt: 322.4 g/mol
InChI Key: XEHJTZKGWOZPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. It was first identified in the 1990s as a compound with anti-tumor properties and has since been the subject of numerous studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. It has been shown to induce the production of cytokines and chemokines, which recruit immune cells to the site of the tumor. It may also inhibit the formation of new blood vessels, which can help to limit the growth and spread of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It can induce the production of inflammatory cytokines and chemokines, which can lead to the recruitment of immune cells to the site of the tumor. It may also inhibit the formation of new blood vessels, which can help to limit the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide as a research tool is that it has been extensively studied and its mechanism of action is relatively well understood. It can be used to investigate the role of the immune system in cancer treatment and to explore potential combination therapies with chemotherapy and radiation therapy. However, one limitation is that it has not yet been approved for clinical use and its potential side effects and toxicity are not fully understood.

Future Directions

There are several potential future directions for research on N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide. One area of interest is in combination therapies with other anti-cancer agents, such as immunotherapies or targeted therapies. Another area of interest is in exploring the potential use of this compound in combination with radiation therapy for the treatment of solid tumors. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound and to determine its safety and efficacy in clinical trials.

Synthesis Methods

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide can be synthesized through a multi-step process involving the reaction of 5,6-dimethyl-2-aminobenzoxazole with 4-bromoacetophenone, followed by further reactions to introduce the amide and methylbutanamide groups.

Scientific Research Applications

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been the subject of extensive scientific research as a potential anti-cancer agent. Studies have shown that it can induce tumor necrosis and inhibit the growth of a variety of different types of cancer cells, including melanoma, lung cancer, and colon cancer. It has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical models.

properties

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-12(2)9-19(23)21-16-7-5-15(6-8-16)20-22-17-10-13(3)14(4)11-18(17)24-20/h5-8,10-12H,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHJTZKGWOZPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.